Human MAO-B Inhibition: Selectivity Profile of the Tri-Halogenated Scaffold
Inhibition assays against human monoamine oxidases reveal a selective inhibition profile for 4,8-dibromo-5-chloroquinoline [1]. The compound exhibits an IC₅₀ of 17,000 nM against human membrane-bound MAO-B expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline [2]. Against human MAO-A under identical assay conditions, the compound demonstrates an IC₅₀ > 100,000 nM [2]. This establishes a selectivity window of approximately 5.9-fold for MAO-B over MAO-A. In contrast, the baseline 5-chloroquinoline (CAS 635-27-8) lacks reported MAO selectivity data within this assay system, limiting its utility for neurological probe development [1].
| Evidence Dimension | MAO-B vs MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | IC₅₀ (MAO-B): 17,000 nM; IC₅₀ (MAO-A): >100,000 nM |
| Comparator Or Baseline | 5-Chloroquinoline (no reported MAO selectivity data in comparable assay) |
| Quantified Difference | Selectivity ratio: 5.9-fold for MAO-B |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline by fluorometry |
Why This Matters
For research groups investigating MAO-B selective inhibitors for neurological disorders, the quantifiable selectivity provides a defined starting point, whereas simpler chloroquinoline analogs lack this characterized differential activity.
- [1] BindingDB. (2025). BDBM50450820 CHEMBL4210376: Affinity Data for 4,8-Dibromo-5-chloroquinoline against Human MAO-B and MAO-A. View Source
- [2] BindingDB. (2025). PrimarySearch_ki: MAO-B Inhibition Data for 4,8-Dibromo-5-chloroquinoline. View Source
